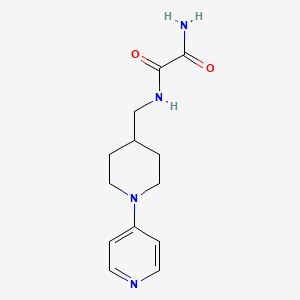

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyridine ring and a piperidine ring . These structures can participate in various chemical reactions and can have interesting properties .Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex . They often involve reactions with other organic molecules and can lead to a variety of products.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a pyridine ring and a piperidine ring can influence the compound’s solubility, reactivity, and other properties .Applications De Recherche Scientifique

1. Structural Analysis and Crystal Packing

In a study by Qin et al. (2010), N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide was found to be a key component in forming a three-dimensional supramolecular architecture. This compound, as part of a larger complex, demonstrated significant potential in the field of crystal engineering and materials science. The interaction between the amino and pyridinium groups of this compound with O atoms of centrosymmetric isopolyoxometalate anions was crucial in the formation of this architecture (Qin, Dong, Li, & Gong, 2010).

2. Molecular Interaction Studies

The compound was used in molecular interaction studies, as seen in research by Shim et al. (2002), where a structurally similar compound was analyzed for its interaction with the CB1 cannabinoid receptor. This study highlighted the significance of the N1 aromatic ring moiety in the binding interaction with the receptor, providing insights into molecular design and receptor targeting (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

3. Heterocyclic Compound Analysis

Research by Higasio and Shoji (2001, 2004) indicated the importance of nitrogen-containing heterocyclic compounds like this compound in various applications, including pharmaceuticals and agrochemicals due to their high biological activities. These compounds are integral in the production of several herbicides, insecticides, vitamins, and adhesives (Higasio & Shoji, 2001), (Higasio & Shoji, 2004).

4. Quantum Chemical Studies for Corrosion Inhibition

A study by Kaya et al. (2016) explored the use of piperidine derivatives in corrosion inhibition on iron. This research highlights the potential application of such compounds in industrial settings, especially in preventing corrosion, a major issue in metal-based industries (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c14-12(18)13(19)16-9-10-3-7-17(8-4-10)11-1-5-15-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H2,14,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKFXCNSGNVNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/no-structure.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)

![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)